molecular formula C14H21NO3 B8744828 Ethyl 6-(tert-butyl)-4-ethoxynicotinate

Ethyl 6-(tert-butyl)-4-ethoxynicotinate

Cat. No. B8744828
M. Wt: 251.32 g/mol
InChI Key: KWPXSCCGXHHCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08513239B2

Procedure details

6-tert-Butyl-4-ethoxy-nicotinic acid ethyl ester (100 mg, 0.4 mmol) was dissolved in ethanol. Potassium hydroxide (46 mg, 0.8 mmol) in 1 mL of water was added. It was stirred at 80° C. for 1 hr, checked by thin layer chromatography and LC-MS until the reaction was completed. The mixture was concentrated at high vacuum and dried overnight to give 6-tert-butyl-4-ethoxy-nicotinic acid as a white solid which was used in the next reaction with out further purification. The 6-tert-butyl-4-ethoxy-nicotinic acid was heated at 70° C. in 3 mL of SOCl2 for 2 hrs. The reaction mixture containing 6-tert-butyl-4-ethoxy-nicotinoyl chloride was concentrated to dryness then suspended in tetrahydrofuran (6 mL) with 0.1 mL of triethylamine and used for the next reaction immediately.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5]1[C:10]([O:11][CH2:12][CH3:13])=[CH:9][C:8]([C:14]([CH3:17])([CH3:16])[CH3:15])=[N:7][CH:6]=1)C.[OH-].[K+]>C(O)C.O>[C:14]([C:8]1[CH:9]=[C:10]([O:11][CH2:12][CH3:13])[C:5]([C:4]([OH:18])=[O:3])=[CH:6][N:7]=1)([CH3:17])([CH3:15])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(C1=CN=C(C=C1OCC)C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
46 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
It was stirred at 80° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated at high vacuum
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=C(C(=O)O)C(=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.